molecular formula C23H20ClN3O3 B5090924 3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B5090924
M. Wt: 421.9 g/mol
InChI Key: PBTIPCWJFNEYRQ-UHFFFAOYSA-N
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Description

3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of a specific protein kinase, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the inhibition of a specific protein kinase. This protein kinase plays a crucial role in several biological processes, including cell growth, differentiation, and survival. Inhibition of this protein kinase can lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide have been extensively studied. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. It also reduces inflammation in animal models of inflammatory diseases. However, further studies are needed to determine the exact mechanism of action and potential side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its potency. It is a highly selective inhibitor of a specific protein kinase, making it a valuable tool for studying various biological processes. However, one of the limitations is its potential toxicity and lack of specificity for other protein kinases.

Future Directions

There are several future directions for the use of 3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in scientific research. One potential direction is the investigation of its role in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the development of more specific inhibitors of this protein kinase to reduce potential side effects and toxicity.
Conclusion:
In conclusion, 3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a potent inhibitor of a specific protein kinase, making it a valuable tool for studying various biological processes. Its biochemical and physiological effects have been extensively studied, and it has shown promising results in the inhibition of cancer cell growth and the reduction of inflammation. However, further studies are needed to determine its exact mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps. The first step is the synthesis of 4-chloro-3-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzonitrile to obtain the intermediate product. The final product is obtained by reacting the intermediate with 1-bromo-3-butene in the presence of a palladium catalyst.

Scientific Research Applications

The primary application of 3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is in scientific research. It is a potent inhibitor of a specific protein kinase, making it a valuable tool for studying various biological processes. It has been used in several studies to investigate the role of this protein kinase in cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

3-butoxy-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c1-2-3-12-29-17-7-4-6-15(13-17)22(28)26-16-9-10-19(24)18(14-16)23-27-21-20(30-23)8-5-11-25-21/h4-11,13-14H,2-3,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTIPCWJFNEYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butoxy-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

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